5-Propyloxy-pentan-2-ol

Description

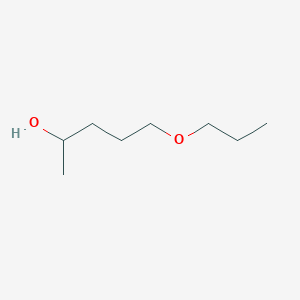

5-Propyloxy-pentan-2-ol (CAS: Not explicitly provided in evidence) is a secondary alcohol with the molecular formula C₈H₁₈O₂. Structurally, it consists of a pentan-2-ol backbone substituted with a propyloxy group at the 5-position. This compound is of interest in organic synthesis, particularly as a solvent or intermediate in the production of surfactants, plasticizers, or specialty chemicals. Its physicochemical properties, such as boiling point, solubility, and polarity, are influenced by the ether linkage and hydroxyl group, making it moderately hydrophilic compared to fully aliphatic ethers.

The safety data sheets (–2) refer to a structurally distinct compound, 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS: 85535-47-3), which is a carboxylic acid derivative with a tert-butoxycarbonyl (Boc) protected amine group. This discrepancy highlights the need for caution when interpreting chemical identifiers.

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

5-propoxypentan-2-ol |

InChI |

InChI=1S/C8H18O2/c1-3-6-10-7-4-5-8(2)9/h8-9H,3-7H2,1-2H3 |

InChI Key |

GYPYPRPIIASIMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCCC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

However, discusses thermodynamic modeling of liquid mixtures, which could theoretically apply to understanding its behavior in solutions. For example, the Renon-Prausnitz local composition model might predict activity coefficients for mixtures involving this compound, but experimental validation would be required .

Critical Gaps :

No toxicity or safety data for this compound are available in the provided evidence.

The safety data sheets (–2) describe a different compound, emphasizing the need to verify CAS numbers and structural identifiers.

Physicochemical properties (e.g., melting point, vapor pressure) are absent, limiting quantitative comparisons.

Recommendations for Further Study

Consult authoritative databases (e.g., PubChem, Reaxys) for experimental data on this compound.

Investigate its reactivity in esterification or etherification reactions, leveraging insights from analogous alkoxy-alcohols.

Perform toxicity studies to address gaps in hazard classification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.